molecular formula C11H13FN2O B11765537 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline

Cat. No.: B11765537
M. Wt: 208.23 g/mol
InChI Key: YYVQLSRKUSXDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is an organic compound that features both an oxazoline ring and a fluorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline typically involves the formation of the oxazoline ring followed by the introduction of the fluorinated aniline group. One common method starts with the reaction of 2-amino-3-fluorobenzonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazoline ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various amines.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring and fluorinated aniline moiety can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline: Contains additional methoxy groups, which can influence its chemical properties and applications.

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is unique due to the presence of both the oxazoline ring and the fluorinated aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3-fluoroaniline

InChI

InChI=1S/C11H13FN2O/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6,13H2,1-2H3

InChI Key

YYVQLSRKUSXDFG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.